molecular formula C14H10Cl3NO2 B5779208 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide

Cat. No.: B5779208
M. Wt: 330.6 g/mol
InChI Key: IZHZRGMFWRNUIO-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C14H10Cl3NO2 It is a derivative of benzamide, characterized by the presence of chloro and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,5-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

    Reduction: 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide
  • 5-chloro-N-(2,5-dichlorophenyl)-2-nitrobenzamide
  • 5-chloro-N-(2,5-dichlorophenyl)pentanamide

Uniqueness

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is unique due to the presence of both chloro and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these functional groups can enhance binding affinity and selectivity for biological targets.

Properties

IUPAC Name

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-8(15)6-10(13)14(19)18-12-7-9(16)2-4-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHZRGMFWRNUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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